Tert-butyl-n-propyldiethoxysilane

Description

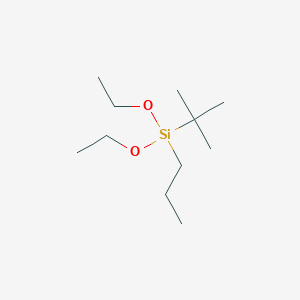

Tert-butyl-n-propyldiethoxysilane is an organosilicon compound characterized by a central silicon atom bonded to two ethoxy groups (−OCH₂CH₃), a tert-butyl group (−C(CH₃)₃), and an n-propyl group (−CH₂CH₂CH₃). The tert-butyl group imparts significant steric hindrance, moderating hydrolysis rates and enhancing thermal stability. This compound is primarily utilized as a surface modifier, coupling agent, or precursor in material synthesis, where controlled crosslinking via hydrolysis of ethoxy groups is critical .

Properties

IUPAC Name |

tert-butyl-diethoxy-propylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H26O2Si/c1-7-10-14(12-8-2,13-9-3)11(4,5)6/h7-10H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVRRHKCMVIRDGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[Si](C(C)(C)C)(OCC)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H26O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401280136 | |

| Record name | (1,1-Dimethylethyl)diethoxypropylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401280136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186194-73-9 | |

| Record name | (1,1-Dimethylethyl)diethoxypropylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1186194-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,1-Dimethylethyl)diethoxypropylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401280136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl-n-propyldiethoxysilane typically involves the reaction of tert-butyl chloride with n-propyltriethoxysilane in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The reaction can be represented as follows:

tert-butyl chloride+n-propyltriethoxysilaneNaHthis compound+NaCl

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl-n-propyldiethoxysilane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols or siloxanes.

Reduction: Reduction reactions can convert the silane to its corresponding silane hydride.

Substitution: The ethoxy groups can be substituted with other functional groups, such as halides or alkoxides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be employed.

Major Products:

Oxidation: Silanols and siloxanes.

Reduction: Silane hydrides.

Substitution: Halosilanes and alkoxysilanes.

Scientific Research Applications

Chemistry: Tert-butyl-n-propyldiethoxysilane is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the production of silane coupling agents, which enhance the adhesion between organic polymers and inorganic materials.

Biology: In biological research, this compound can be used to modify surfaces for cell culture studies. The silane groups can form covalent bonds with glass or silicon surfaces, creating a stable and biocompatible environment for cell growth.

Medicine: While not directly used as a drug, this compound can be involved in the synthesis of silicon-based drug delivery systems. These systems can improve the bioavailability and targeted delivery of therapeutic agents.

Industry: In industrial applications, this compound is used in the production of coatings, adhesives, and sealants. Its ability to form strong bonds with various substrates makes it valuable in the manufacturing of durable and high-performance materials.

Mechanism of Action

The mechanism of action of tert-butyl-n-propyldiethoxysilane primarily involves its ability to form covalent bonds with both organic and inorganic materials. The ethoxy groups can hydrolyze to form silanol groups, which can then condense to form siloxane bonds. This property is crucial in applications such as surface modification and adhesion promotion.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares tert-butyl-n-propyldiethoxysilane with structurally related organosilanes, focusing on substituent effects, hydrolysis behavior, and applications.

Structural and Functional Differences

Key Comparisons

Substituent Effects on Hydrolysis: Ethoxy groups hydrolyze to silanol (−SiOH), enabling crosslinking. This compound’s two ethoxy groups result in a moderate hydrolysis rate, slower than TESPT (six ethoxy groups) but faster than silyl ethers like 1,3-Bis(t-butyldimethylsilyloxy)propane . Bulky tert-butyl groups reduce hydrolysis kinetics compared to smaller substituents (e.g., methyl), enhancing stability in storage .

Thermal and Chemical Stability :

- TESPT’s tetrasulfide bridge improves thermal resilience (up to 200°C), making it suitable for rubber vulcanization .

- This compound’s stability stems from its tert-butyl group, which resists oxidation and degradation under moderate temperatures (<150°C).

Applications: TESPT: Dominates in tire manufacturing as a silica-rubber coupling agent, leveraging rapid hydrolysis and sulfur-mediated crosslinking . this compound: Used in coatings and adhesives requiring balanced reactivity and stability. Its n-propyl chain enhances compatibility with organic polymers. 1,3-Bis(t-butyldimethylsilyloxy)propane: Non-hydrolytic; serves as a protecting group for alcohols in peptide synthesis due to its low reactivity .

Research Findings

- A 2015 study on TESPT highlighted its 30% faster hydrolysis rate compared to diethoxysilanes, attributed to higher ethoxy density .

- In contrast, tert-butyl-dimethylsilyl derivatives (e.g., 1,3-Bis(t-butyldimethylsilyloxy)propane) exhibit hydrolysis only under strongly acidic or basic conditions, ideal for temporary protection in multistep syntheses .

- Computational modeling suggests this compound’s n-propyl group reduces surface tension in polymer matrices, improving adhesion properties compared to shorter alkyl chains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.